4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide typically involves the bromination of a pyrazole precursor followed by the introduction of the oxan-2-yl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The oxan-2-yl group can be introduced through a nucleophilic substitution reaction using oxan-2-yl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-2-yl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(oxan-2-yl)-1H-indazole: Similar structure but with an indazole ring instead of a pyrazole ring.
4-bromo-1-(oxan-2-yl)-2-ethylimidazole: Contains an imidazole ring and an ethyl group.
Uniqueness
4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-2-yl group enhances its solubility and stability, while the bromine atom allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H12BrN3O2 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-5-13(12-8(6)9(11)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,14) |
InChI Key |
OCXJJZHTOPAHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)C(=O)N)Br |
Origin of Product |
United States |
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